Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is a chemical compound with the molecular formula C11H22O2. It is an ester derived from butanoic acid and is known for its distinct chemical structure and properties. This compound is used in various scientific and industrial applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
- Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
63791-91-3 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl 2,3,3-trimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-8-14-10(13)12(7,9(2)3)11(4,5)6/h9H,8H2,1-7H3 |
InChI Key |
AYKXSKJFLXRXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.